2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Triazolo-pyrimidine backbone: A bicyclic system combining a triazole and pyrimidine ring.
- Carbonitrile group: An electron-withdrawing moiety at position 6, enhancing reactivity and hydrogen-bonding capacity.
This compound belongs to a broader class of nitrogen-rich heterocycles studied for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c14-6-11-7-15-12-16-13(17-18(12)8-11)19-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOESKOBYSHUQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C=C(C=NC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327597 | |
| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303150-50-7 | |
| Record name | 2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with benzyl mercaptan in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a [1,2,4]triazolo[1,5-a]pyrimidine core, while analogs like 11b () feature a thiazolo[3,2-a]pyrimidine system.
Substituent Effects: Benzylsulfanyl vs. Indole/Aryl Groups: The benzylsulfanyl group in the target compound enhances lipophilicity compared to the indole substituent in 4a (), which may improve membrane permeability but reduce aqueous solubility. Amino vs. Carbonitrile Groups: Amino-substituted derivatives (e.g., HA-2767) exhibit higher polarity, whereas carbonitrile-containing compounds (e.g., QZ-3715) show stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
Synthetic Accessibility: Multicomponent reactions (e.g., for 4a) offer higher atom economy (68% yield) compared to stepwise syntheses for amino derivatives (e.g., HA-2767, 57% yield) .
Biological Activity
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C13H9N5S
- Molecular Weight : 267.31 g/mol
- CAS Number : 303150-50-7
The compound features a triazole-pyrimidine framework which is known for its pharmacological potential. The benzylsulfanyl moiety enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) as low as 29 μg/mL against E. coli and 40 μg/mL against S. aureus .
| Microorganism | MIC (μg/mL) | Compound |
|---|---|---|
| E. coli | <29 | This compound |
| S. aureus | <40 | This compound |
| C. albicans | <207 | This compound |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the inhibitory effects of triazolo-pyrimidine derivatives on Skp2, a protein involved in cancer cell proliferation. Compound E35 showed promising results by inhibiting colony formation and migration of cancer cells while arresting the cell cycle at the S-phase .
| Activity | Effect |
|---|---|
| Colony Formation | Inhibited |
| Cell Migration | Inhibited |
| Cell Cycle Arrest | S-phase arrest |
Anti-inflammatory Activity
Inflammation is a critical component in various diseases including cancer and autoimmune disorders. Triazolo-pyrimidine derivatives have shown potential in reducing inflammatory markers in vitro and in vivo. The mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory pathways .
Case Studies
- Antimicrobial Study : A series of benzothiazolopyrimidine-thiazole conjugates were synthesized and tested for antimicrobial activity. The study found that modifications at specific positions significantly enhanced their efficacy against various pathogens .
- Anticancer Mechanisms : Research on compound E35 revealed that it not only inhibited Skp2 but also affected downstream targets such as p21 and p27, indicating a multifaceted approach to cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile, and how do reaction conditions affect yield?
- Methodology : This compound is typically synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives. For example, a mixture of 3-amino-1,2,4-triazole, aldehydes (e.g., 4-chlorobenzaldehyde), and cyanoacetyl-indole in DMF with triethylamine as a base, heated at 120°C for 10 hours, yields triazolopyrimidine derivatives (57–68% yields) . Alternative methods use chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux, achieving similar yields (~68%) . Catalyst choice (e.g., Schiff base zinc(II) complexes) can reduce reaction time and improve efficiency under solvent-free conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- IR : The nitrile (CN) stretch appears at ~2,219 cm⁻¹, while NH stretches are observed at ~3,400–3,100 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm), benzylsulfanyl CH2 (δ ~4.0 ppm), and nitrile carbons (δ ~116–117 ppm). For example, in related compounds, the =CH proton in the benzylidene group resonates at δ 7.94–8.01 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C20H10N4O3S) confirm molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for triazolopyrimidine derivatives?
- Methodology : Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations. For example:
- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve tubulin inhibition .
- Assay conditions : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and validate results with orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What strategies optimize reaction yields when synthesizing 2-(benzylsulfanyl)triazolopyrimidines?
- Methodology :
- Catalyst screening : Heterogeneous catalysts (e.g., Schiff base zinc(II) complexes) improve yields (up to 85%) and reduce side reactions under mild conditions (60°C, solvent-free) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid-based systems .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (typically 2–12 hours) .
Q. How can computational methods guide the design of triazolopyrimidine derivatives with enhanced bioactivity?
- Methodology :
- Molecular docking : Predict binding affinities to target proteins (e.g., tubulin or kinase enzymes) using software like AutoDock. For example, docking studies reveal that 7-(3′,4′,5′-trimethoxyphenyl) substituents improve hydrophobic interactions with tubulin .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with biological activity to prioritize synthetic targets .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
